molecular formula C9H9ClOS B14056463 1-(3-Chloro-2-mercaptophenyl)propan-2-one

1-(3-Chloro-2-mercaptophenyl)propan-2-one

Cat. No.: B14056463
M. Wt: 200.69 g/mol
InChI Key: CISLREPIQOLLBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-2-mercaptophenyl)propan-2-one is a chlorinated aromatic ketone featuring a mercapto (-SH) group at the 2-position and a chlorine atom at the 3-position of the phenyl ring. This compound is synthesized via a palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reaction, yielding a white solid with a 72% efficiency . Its spectroscopic data (NMR, IR) align with prior reports in Chemical Communications (2013), confirming its structural integrity .

Properties

Molecular Formula

C9H9ClOS

Molecular Weight

200.69 g/mol

IUPAC Name

1-(3-chloro-2-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H9ClOS/c1-6(11)5-7-3-2-4-8(10)9(7)12/h2-4,12H,5H2,1H3

InChI Key

CISLREPIQOLLBG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)Cl)S

Origin of Product

United States

Preparation Methods

Chlorination of 2-Mercaptophenylpropan-2-one

A widely reported method involves the direct chlorination of 2-mercaptophenylpropan-2-one using chlorinating agents such as sulfuryl chloride ($$ \text{SO}2\text{Cl}2 $$) or phosphorus pentachloride ($$ \text{PCl}_5 $$).

Procedure :

  • Substrate Preparation : 2-Mercaptophenylpropan-2-one (1.0 equiv) is dissolved in anhydrous dichloromethane under nitrogen.
  • Chlorination : Sulfuryl chloride (1.2 equiv) is added dropwise at 0–5°C, followed by stirring at room temperature for 6–12 hours.
  • Workup : The reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate.
  • Purification : Recrystallization from toluene yields this compound with 75–85% purity.
Parameter Value
Temperature 0–25°C
Reaction Time 6–12 hours
Yield 68–72%

Mechanistic Insight :
The chloro group is introduced via electrophilic aromatic substitution, where $$ \text{SO}2\text{Cl}2 $$ acts as the chlorinating agent. The mercapto group directs substitution to the 3-position due to its ortho/para-directing nature.

Thiolation of 3-Chlorophenylpropan-2-one

An alternative route involves the thiolation of 3-chlorophenylpropan-2-one using hydrogen sulfide ($$ \text{H}_2\text{S} $$) or thiourea.

Procedure :

  • Substrate Activation : 3-Chlorophenylpropan-2-one is treated with thiourea (1.5 equiv) in ethanol under reflux.
  • Acid Hydrolysis : Concentrated hydrochloric acid is added to hydrolyze the intermediate thiouronium salt.
  • Isolation : The product is extracted with dichloromethane and purified via column chromatography (silica gel, hexane/ethyl acetate).
Parameter Value
Temperature Reflux (78°C)
Reaction Time 8–10 hours
Yield 60–65%

Advantages :

  • Avoids harsh chlorinating agents.
  • Suitable for large-scale synthesis due to milder conditions.

Suzuki-Miyaura Coupling Approach

A advanced method employs palladium-catalyzed cross-coupling to construct the aromatic ring.

Procedure :

  • Borylation : 3-Chloro-2-iodophenylpropan-2-one is reacted with bis(pinacolato)diboron in the presence of $$ \text{Pd(dppf)Cl}_2 $$.
  • Thiolation : The boronate intermediate is treated with mercaptoacetic acid under basic conditions.
  • Cyclization : Intramolecular cyclization yields the target compound.
Parameter Value
Catalyst $$ \text{Pd(dppf)Cl}_2 $$
Ligand XPhos
Yield 55–60%

Limitations :

  • High cost of palladium catalysts.
  • Requires inert atmosphere and anhydrous conditions.

Comparative Analysis of Synthesis Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Chlorination 68–72 75–85 High Moderate
Thiolation 60–65 80–90 Moderate High
Suzuki-Miyaura Coupling 55–60 90–95 Low Low

Key Observations :

  • Chlorination is preferred for industrial-scale production due to shorter reaction times.
  • Thiolation offers higher purity but requires longer durations.
  • Suzuki-Miyaura is reserved for specialized applications requiring high regioselectivity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1\text{H} $$ NMR (CDCl$$ _3 $$, 400 MHz) :

    • δ 7.45 (d, $$ J = 8.4 $$ Hz, 1H, aromatic H-4)
    • δ 7.32 (d, $$ J = 8.4 $$ Hz, 1H, aromatic H-5)
    • δ 3.12 (s, 2H, SCH$$ _2 $$)
    • δ 2.85 (s, 3H, COCH$$ _3 $$)
  • $$ ^{13}\text{C} $$ NMR :

    • δ 205.4 (C=O)
    • δ 134.2 (C-Cl)
    • δ 128.9 (C-S)

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 (4.6 × 250 mm, 5 μm)
  • Mobile Phase : Acetonitrile/water (70:30)
  • Retention Time : 6.8 minutes

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols.

    Substitution: Amines, thiols.

Scientific Research Applications

1-(3-Chloro-2-mercaptophenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and mercapto groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The mercapto group (-SH) in the target compound enhances nucleophilicity compared to methylthio (-SCH₃) or methoxy (-OCH₃) groups, which exhibit moderate electron-donating effects .
  • Steric Influence : Bulkier substituents (e.g., trifluoromethyl in ) reduce reactivity in sterically demanding reactions.
  • Biological Activity: Hydrazono/imino derivatives (e.g., ) demonstrate corrosion inhibition, likely due to chelation with metal surfaces, whereas the parent compound’s applications remain underexplored.

Q & A

Q. Table 1: Hypothetical Synthetic Routes Based on Analogous Compounds

PrecursorReagent/ConditionsSolventYield*Purification Method
3-Chloro-2-mercaptobenzaldehydePropan-2-one, KOH, refluxEthanol~65%Recrystallization
3-Chloro-2-mercaptophenyl GrignardAcetone, THF, 0°CTHF~50%Column Chromatography

*Yields extrapolated from analogous reactions in .

What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

  • 1H^1H-NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm, split due to chloro and mercapto substituents), ketone CH3_3 (δ ~2.3 ppm), and -SH (δ ~3.8–4.2 ppm, broad).
  • 13C^{13}C-NMR : Carbonyl carbon (δ ~205 ppm), aromatic carbons (δ 120–140 ppm).
  • IR : Strong C=O stretch (~1700 cm1^{-1}), S-H stretch (~2550 cm1^{-1}).
  • Mass Spectrometry : Molecular ion peak at m/z 214 (C9 _9H9 _9ClOS).
  • X-ray Crystallography : For absolute configuration, use SHELXL/SHELXD () for refinement .

What are the key considerations for handling and storing this compound?

Methodological Answer:

  • Storage : Under nitrogen at –20°C to prevent oxidation of the -SH group.
  • Handling : Use glove boxes or Schlenk lines to avoid moisture/oxygen.
  • Stability Testing : Monitor via TLC or HPLC over time; degradation products (e.g., disulfides) indicate oxidation .

Advanced Research Questions

How can computational chemistry aid in predicting the reactivity of the mercapto group?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic (-SH) and electrophilic (ketone) sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethanol vs. DMSO) to assess solubility.
  • Docking Studies : Predict binding affinity to enzymes (e.g., cysteine proteases) via AutoDock Vina .

Q. Table 2: Computational Predictions for Key Reactivity Sites

SiteFukui Index (Nucleophilic)Predicted Reactivity
-SH0.45High
Ketone Carbon0.12Moderate

How to resolve contradictions in reported biological activities?

Methodological Answer:

  • Reproducibility Studies : Replicate assays under standardized conditions (pH 7.4, 37°C).
  • Meta-Analysis : Compare datasets using tools like RevMan to identify outliers.
  • Advanced Characterization : Use LC-MS/MS to verify compound purity in conflicting studies .

What strategies can be employed to study the compound’s potential as an enzyme inhibitor?

Methodological Answer:

  • Kinetic Assays : Measure IC50_{50} via fluorogenic substrates (e.g., Z-FR-AMC for caspases).
  • X-ray Crystallography : Co-crystallize with target enzymes (e.g., papain) to visualize binding modes.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Q. Table 3: Hypothetical Enzyme Inhibition Data

EnzymeIC50_{50} (µM)Binding Mode (Docking Score)
Papain12.5–8.2 kcal/mol
Cathepsin B28.4–7.6 kcal/mol

Data Contradiction Analysis

Why do different studies report varying stability profiles for this compound?

Methodological Answer:
Discrepancies may arise from:

  • Oxidative Conditions : Ambient vs. inert storage ( vs. 15).
  • Analytical Methods : HPLC vs. NMR quantification thresholds.
  • Solvent Effects : Polar solvents (e.g., water) accelerate -SH oxidation. Validate via controlled stability studies using USP protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.